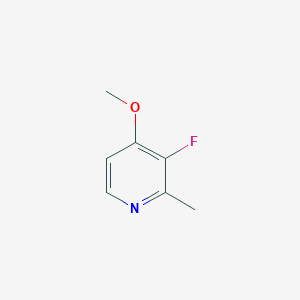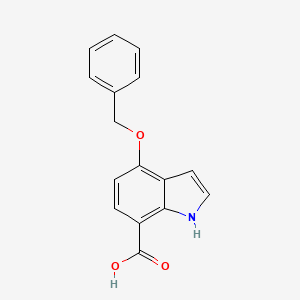
4-Benzyloxy-1H-indole-7-carboxylic aicd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry
Méthodes De Préparation
The synthesis of 4-Benzyloxy-1H-indole-7-carboxylic acid typically involves several steps, starting from commercially available indole derivatives. One common method includes the protection of the indole nitrogen, followed by selective functionalization at the 4-position to introduce the benzyloxy group. The carboxylic acid group is then introduced at the 7-position through various synthetic routes, such as Friedel-Crafts acylation or Vilsmeier-Haack reaction . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including the use of specific catalysts and solvents.
Analyse Des Réactions Chimiques
4-Benzyloxy-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
4-Benzyloxy-1H-indole-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in developing new pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications includes exploring its role as an anti-inflammatory, antioxidant, and neuroprotective agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Benzyloxy-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
4-Benzyloxy-1H-indole-7-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
5-Benzyloxyindole: Similar in structure but lacks the carboxylic acid group, leading to different chemical properties and applications.
The uniqueness of 4-Benzyloxy-1H-indole-7-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C16H13NO3 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
4-phenylmethoxy-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C16H13NO3/c18-16(19)13-6-7-14(12-8-9-17-15(12)13)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) |
Clé InChI |
RMRZDXJACFOJMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C3C=CNC3=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


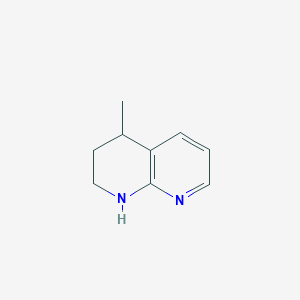
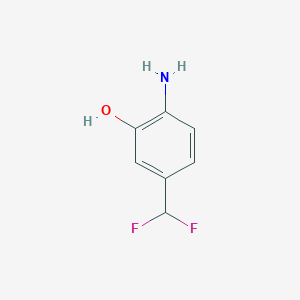

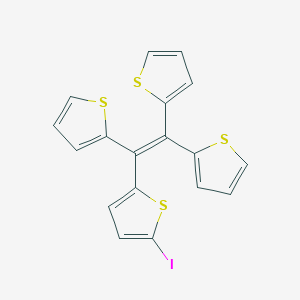
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)
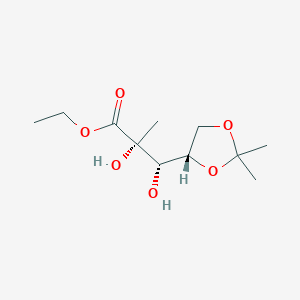
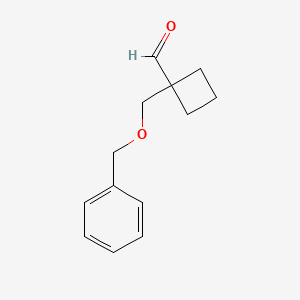
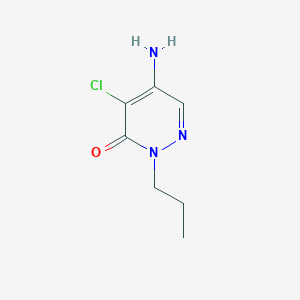
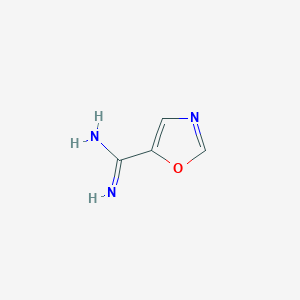
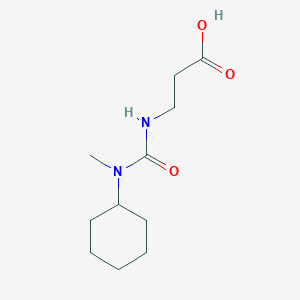
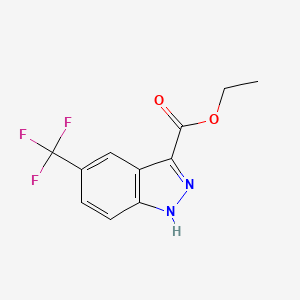
![2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028679.png)

